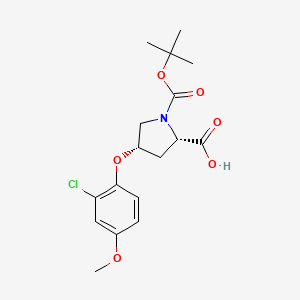(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid
CAS No.: 1354486-68-2
Cat. No.: VC2691044
Molecular Formula: C17H22ClNO6
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354486-68-2 |
|---|---|
| Molecular Formula | C17H22ClNO6 |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H22ClNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 |
| Standard InChI Key | PGSZMCZNNFLRSE-AAEUAGOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Cl |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl |
Introduction
Chemical Structure and Identity
Structural Characteristics
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid contains a pyrrolidine core with specific stereochemistry at positions 2 and 4. The designation (2S,4S) indicates that both stereogenic centers have the S configuration, which is critical for its potential biological activities. The compound features a carboxylic acid group at position 2 and a 2-chloro-4-methoxyphenoxy substituent at position 4. Additionally, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy in peptide chemistry and organic synthesis .
Chemical Identifiers and Properties
The compound is characterized by several key identifiers and physicochemical properties that distinguish it from related compounds, as detailed in Table 1.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| Chemical Name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid |
| IUPAC Name | (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| CAS Number | 1354486-68-2 |
| Molecular Formula | C₁₇H₂₂ClNO₆ |
| Molecular Weight | 371.8 g/mol |
| ChemSpider ID | 25074930 |
| Monoisotopic Mass | 371.113565 |
These properties are essential for the identification, characterization, and quality control of this compound in research and development settings .
Physical and Chemical Properties
Stereochemistry Significance
The (2S,4S) stereochemistry of the compound is crucial for its potential biological activity and chemical reactivity. This specific stereochemical configuration affects:
-
The spatial arrangement of the functional groups
-
The conformational preferences of the pyrrolidine ring
-
The binding affinity to potential biological targets
-
The reactivity pattern in chemical transformations
The cis relationship between the carboxylic acid at position 2 and the phenoxy substituent at position 4 creates a distinct three-dimensional structure that may be critical for molecular recognition in biological systems .
Applications in Research and Development
Synthetic Building Block
The compound serves as a valuable building block in organic synthesis due to several key features:
-
Protected Nitrogen: The Boc-protected nitrogen allows selective reactivity at other functional groups while preventing unwanted side reactions at the nitrogen center.
-
Carboxylic Acid Group: This functional group provides a handle for coupling reactions, particularly in peptide synthesis and amide bond formation.
-
Defined Stereochemistry: The well-defined stereochemistry at two centers allows for stereoselective synthesis of more complex molecules.
-
Functionalized Aromatic Group: The 2-chloro-4-methoxyphenoxy substituent provides opportunities for further functionalization through various aromatic chemistry techniques .
Comparative Analysis with Related Compounds
Structural Variations in Pyrrolidine Derivatives
A comparison of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid with structurally related compounds reveals important structure-activity relationships, as outlined in Table 2.
Table 2: Comparison with Related Pyrrolidine Derivatives
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid | 1354486-68-2 | 371.8 | Reference compound |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid | 1135226-98-0 | 359.77 | Contains fluoro instead of methoxy group |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid | 1135226-64-0 | 375.34 | Contains trifluoromethyl instead of chloro and methoxy groups |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid | 869682-11-1 | 341.79 | Lacks the methoxy group |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid | 1354487-10-7 | 337.38 | Lacks the chloro group |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 96314-29-3 | 291.34 | Direct phenyl attachment instead of phenoxy linkage |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid | 203866-13-1 | 233.24 | Simple fluoro substituent instead of phenoxy group |
This comparison illustrates how systematic modifications to the core structure can produce a family of related compounds with potentially diverse biological activities and physicochemical properties .
Structure-Activity Relationships
The halogen substitutions (chloro, fluoro) and methoxy groups on the phenoxy substituent can significantly influence:
-
Lipophilicity: The presence of halogens typically increases lipophilicity, affecting membrane permeability and distribution in biological systems.
-
Electronic Properties: The electron-withdrawing and electron-donating effects of substituents influence reactivity and binding interactions.
-
Metabolic Stability: Halogenation can block metabolic hotspots, potentially extending the half-life of the compound in biological systems.
-
Hydrogen Bonding: The methoxy group can participate in hydrogen bonding as an acceptor, influencing binding affinity to target proteins .
Analytical Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of this compound. Reversed-phase HPLC with UV detection would be particularly suitable due to the presence of the aromatic ring and carbonyl groups, which provide good UV absorbance characteristics.
Synthetic Approaches
Stereochemical Control
The key challenge in synthesizing this compound is establishing and maintaining the correct stereochemistry at both the C-2 and C-4 positions. This typically requires either:
-
Starting with compounds that already have the required stereochemistry (e.g., L-4-hydroxyproline)
-
Employing stereoselective reactions to introduce the required stereochemistry
-
Resolution of diastereomeric mixtures at appropriate stages of the synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume